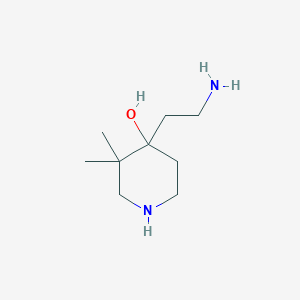
3-(Bromomethyl)-1-(ethylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkyl sulfide, characterized by the presence of a bromomethyl group and an ethylsulfanyl group attached to a pentane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane typically involves the bromination of 1-(ethylsulfanyl)pentane. This can be achieved through the following steps:
Starting Material: 1-(Ethylsulfanyl)pentane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromomethyl group.
Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like alcohols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Scientific Research Applications
3-(Bromomethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the molecular structure and the presence of reactive sites.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-(ethylsulfanyl)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Bromomethyl)-1-(ethylsulfanyl)hexane: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is unique due to the combination of the bromomethyl and ethylsulfanyl groups, which confer distinct reactivity and functionalization potential. This makes it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(bromomethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
LXMNOSRQNAJVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCSCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)





![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)




